3-chloro-N-(thiophen-2-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

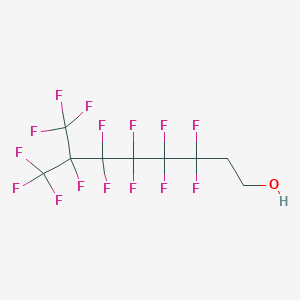

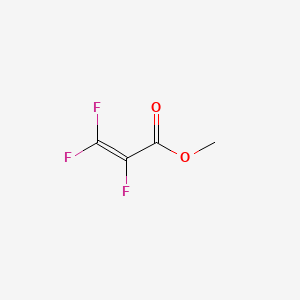

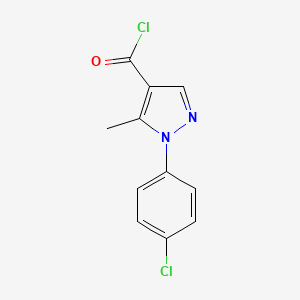

“3-chloro-N-(thiophen-2-ylmethyl)propanamide” is a chemical compound used in various scientific research applications . It has a molecular formula of C8H10ClNOS and a molecular weight of 203.69 .

Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction with two steps . The first step involves the use of CHCl3, followed by treatment with ethanol and aqueous HCl . The second step involves the use of an aqueous NaOH solution .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiophene ring attached to a propanamide group via a methylene bridge . The propanamide group contains a chlorine atom .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not mentioned in the search results. However, thiophene derivatives are known to participate in various types of reactions, including condensation reactions .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point that is not specified in the search results .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Cytotoxic Evaluation and DNA Interaction : A study focused on the synthesis and cytotoxic evaluation of acyl derivatives related to 3-chloro-N-(thiophen-2-ylmethyl)propanamide, demonstrating significant efficacy against resistant cell lines and the ability to inhibit topoisomerase II-mediated DNA relaxation. The DNA-binding properties of these compounds were also investigated, suggesting their potential in cancer therapy (Gomez-Monterrey et al., 2011).

Bioreduction for Drug Production : Research on the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to produce an intermediate for (S)-duloxetine, a notable antidepressant, highlighted the process's excellent enantioselectivity and high conversion rate, showcasing an efficient method for producing pharmaceutically relevant compounds (Tang et al., 2011).

Immunosuppressive Activity Evaluation : Another study synthesized N-aryl-3-(indol-3-yl)propanamides, showing significant immunosuppressive activities. This includes derivatives that notably inhibit splenocyte proliferation and delay-type hypersensitivity, indicating potential applications in immune regulation (Giraud et al., 2010).

Antimicrobial Activity : The synthesis and antibacterial evaluation of some semicarbazides and 1,2,4‐Triazol‐5‐Ones containing thiophene moieties were investigated, revealing activity against several bacterial species. This suggests a role in developing new antimicrobial agents (Pitucha et al., 2010).

Synthesis and Characterization of Derivatives : The synthesis, characterization, and evaluation of a novel thiophenylchromane compound demonstrated moderate anticancer activity, offering insights into the development of new therapeutic agents (Vaseghi et al., 2021).

Mechanism of Action

The mechanism of action of “3-chloro-N-(thiophen-2-ylmethyl)propanamide” is not specified in the search results. However, thiophene derivatives are known to exhibit a variety of biological effects .

Safety and Hazards

Handling “3-chloro-N-(thiophen-2-ylmethyl)propanamide” requires several safety precautions . These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be allowed contact with air .

Future Directions

The search results do not provide specific future directions for “3-chloro-N-(thiophen-2-ylmethyl)propanamide”. However, given its unique properties and its use in various scientific research applications, it is likely to continue to be a subject of interest in the field of chemistry .

properties

IUPAC Name |

3-chloro-N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMKYTIFCFPCBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399674 |

Source

|

| Record name | 3-chloro-N-(thiophen-2-ylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21403-26-9 |

Source

|

| Record name | 3-Chloro-N-(2-thienylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21403-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-N-(thiophen-2-ylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)

![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)